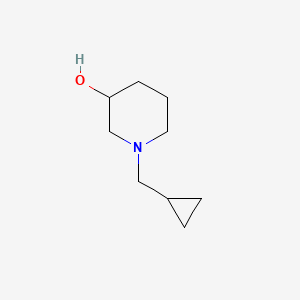![molecular formula C14H13ClN2O2 B1428110 Ácido 5-cloro-2-{[(6-metilpiridin-2-il)metil]amino}benzoico CAS No. 1283531-62-3](/img/structure/B1428110.png)
Ácido 5-cloro-2-{[(6-metilpiridin-2-il)metil]amino}benzoico
Descripción general
Descripción
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and an amino group linked to a 6-methylpyridin-2-ylmethyl moiety
Aplicaciones Científicas De Investigación
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-2-aminobenzoic acid and 6-methylpyridine.
Formation of Intermediate: The 6-methylpyridine is first converted to 6-methylpyridin-2-ylmethyl chloride using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The intermediate is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-aminobenzoic acid: Shares the benzoic acid core with a chloro group but lacks the 6-methylpyridin-2-ylmethyl moiety.
6-Methylpyridin-2-ylmethyl chloride: Contains the pyridine moiety but lacks the benzoic acid core.
Uniqueness
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in the individual components or other similar compounds.
Propiedades
IUPAC Name |
5-chloro-2-[(6-methylpyridin-2-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-3-2-4-11(17-9)8-16-13-6-5-10(15)7-12(13)14(18)19/h2-7,16H,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQYMKMTLTCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)


![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)

